molecular formula C16H12F2N2O B14220653 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 819076-90-9

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole

Cat. No.: B14220653
CAS No.: 819076-90-9
M. Wt: 286.28 g/mol
InChI Key: CBPHWWAIBGLAST-UHFFFAOYSA-N
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Description

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole typically involves the reaction between hydrazine derivatives and acetylenic ketones. This reaction results in the formation of pyrazoles, often yielding a mixture of regioisomers . The specific synthetic route for this compound may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is unique due to the presence of both difluorophenyl and methoxyphenyl groups attached to the pyrazole ring. This combination of substituents imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

819076-90-9

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

5-[4-[(2,6-difluorophenyl)methoxy]phenyl]-1H-pyrazole

InChI

InChI=1S/C16H12F2N2O/c17-14-2-1-3-15(18)13(14)10-21-12-6-4-11(5-7-12)16-8-9-19-20-16/h1-9H,10H2,(H,19,20)

InChI Key

CBPHWWAIBGLAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)COC2=CC=C(C=C2)C3=CC=NN3)F

Origin of Product

United States

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